REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9]Br)([CH3:4])([CH3:3])[CH3:2].[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([OH:21])=[C:17]([CH:20]=1)[CH:18]=[O:19].C([O-])([O-])=O.[K+].[K+]>>[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9][O:21][C:16]1[CH:15]=[CH:14][C:13]([Cl:12])=[CH:20][C:17]=1[CH:18]=[O:19])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCBr)=O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C=O)C1)O
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCOC1=C(C=C(C=C1)Cl)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |